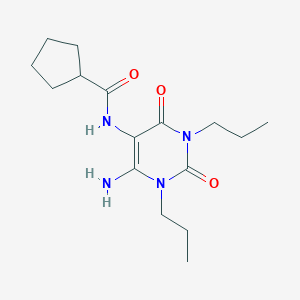

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-3-9-19-13(17)12(15(22)20(10-4-2)16(19)23)18-14(21)11-7-5-6-8-11/h11H,3-10,17H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTGKWBUKKOZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Dipropylurea with Malonic Acid Derivatives

The pyrimidine ring is often constructed via condensation between urea derivatives and 1,3-dicarbonyl compounds. For this compound, 1,3-dipropylurea reacts with ethyl 2-cyanoacetate under acidic conditions (e.g., acetic acid) to form 5-cyano-1,3-dipropylpyrimidine-2,4-dione. Subsequent reduction of the cyano group to an amine using hydrogenation (H₂/Pd-C) yields 5-amino-1,3-dipropylpyrimidine-2,4-dione .

Reaction Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: 80–100°C

-

Catalyst: None (acid-mediated cyclization)

Alternative Route via Taylor Reaction

The Taylor reaction, which couples amidines with 1,3-dielectrophiles, offers another pathway. Dipropylguanidine reacts with cyclopentanecarbonyl acetonitrile in the presence of sodium ethoxide to form the pyrimidine ring directly. This method bypasses the need for post-cyclization functionalization but requires stringent temperature control (0–5°C) to prevent polymerization.

Acylation of the 5-Amino Group

Amide Bond Formation with Cyclopentanecarbonyl Chloride

The 5-amino intermediate undergoes acylation using cyclopentanecarbonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Optimized Protocol :

-

Dissolve 5-amino-1,3-dipropylpyrimidine-2,4-dione (1 eq) in DCM.

-

Add TEA (2.5 eq) and cool to 0°C.

-

Slowly add cyclopentanecarbonyl chloride (1.2 eq) over 30 minutes.

-

Stir at room temperature for 12 hours.

-

Quench with ice water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

For improved selectivity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid (cyclopentanecarboxylic acid) before coupling with the 5-amino group. This method reduces side reactions but increases cost.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Hydrazine-Carbonothioyl Derivatives

describes six cyclopentanecarboxamide derivatives synthesized via reactions involving hydrazine-1-carbonothioyl groups. These compounds share structural similarities with the target molecule, particularly in the cyclopentane-carboxamide backbone, but differ in substituents and functional groups. Key comparisons include:

| Compound Name | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) | Phenoxyacetyl | 59 | 158–161 |

| N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) | Phenylthioacetyl | 63 | 148–150 |

| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) | Benzoyl | 66 | 193–195 |

| N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) | 2-Aminobenzoyl | 56 | 195–197 |

Key Observations:

- Yield and Reactivity: Compound 2.14 (benzoyl substituent) achieved the highest yield (66%), suggesting favorable reaction kinetics for benzoyl groups. In contrast, 2.15 (2-aminobenzoyl) had a lower yield (56%), likely due to steric hindrance or reduced nucleophilicity of the amino group .

- Melting Points: Compounds with aromatic substituents (e.g., 2.14, 2.15) exhibited higher melting points (>190°C), indicative of stronger intermolecular π-π stacking or hydrogen bonding. In contrast, bulkier or sulfur-containing groups (e.g., 2.13) reduced melting points .

Functional Analogues in TRPA1 Inhibition

highlights TRPA1 antagonists such as HC-030031 and CHEM-5861528, which share a dioxo-purine core but differ in substituents compared to the pyrimidine-based target compound:

| Compound Name | Core Structure | Substituents | IC50 (TRPA1 Inhibition) |

|---|---|---|---|

| HC-030031 | Purine-2,6-dione | 4-(Propan-2-yl)phenyl acetamide | ~4–10 μM |

| CHEM-5861528 | Purine-2,6-dione | 4-(Butan-2-yl)phenyl acetamide | ~4–10 μM |

| Target Compound (Hypothesized) | Pyrimidine-2,4,6-trione | Cyclopentanecarboxamide, dipropyl | Not reported |

Key Observations:

- Substituent Effects: The cyclopentanecarboxamide group in the target compound introduces a rigid, lipophilic moiety, contrasting with the linear alkyl-acetamide chains in HC-030031 and CHEM-5861527. This could influence membrane permeability or receptor interaction .

Methodological Tools for Structural Analysis

These tools are critical for analyzing structural analogs, such as those in , to predict solubility, stability, and bioactivity .

Biological Activity

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4O3

- Molecular Weight : 336.4 g/mol

- CAS Number : 154623-75-3

Cytotoxicity

Recent studies have examined the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:

The compound demonstrated significant cytotoxicity, particularly against the MDA-MB-231 cell line, where it was more potent than the standard chemotherapeutic agent cisplatin.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, confirmed by Hoechst 33,258 staining.

- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Breast Cancer Cells : A study focused on MDA-MB-231 cells revealed that treatment with the compound resulted in increased sub-G1 population, indicative of apoptosis. The study utilized flow cytometry to quantify these effects and established a clear dose-response relationship.

- Pancreatic Cancer Research : In SUIT-2 cells, the compound's ability to induce cell cycle arrest was linked to upregulation of p21 and downregulation of cyclin D1, suggesting a targeted mechanism for inhibiting tumor growth.

- Colon Cancer Evaluation : The effects on HT-29 cells showed that this compound could enhance the efficacy of existing chemotherapeutic agents through synergistic interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of pyrimidine-carboxamide derivatives typically involves coupling cyclopentanecarbonyl chloride with functionalized pyrimidine precursors under controlled conditions. For example, hydrazine-carbothioyl derivatives (e.g., compounds in ) are synthesized via reactions with acyl hydrazines in dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions . Yield optimization (53–66% in analogous compounds) requires careful stoichiometric control, inert atmospheres, and post-synthesis purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For example, in hydrazine-carbothioyl analogs (), ¹H NMR confirms substituent integration (e.g., cyclopentane protons at δ 1.5–2.5 ppm), while LC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350–400). Elemental analysis (C, H, N, S percentages) further corroborates purity .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental handling?

- Methodological Answer : Melting points (148–201°C for analogs in ) indicate thermal stability, guiding storage (dry, <4°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical for carboxamides, but empirical testing via saturation curves is advised. LogP values (estimated via PubChem data) inform partitioning behavior in biological assays .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies during structural determination using programs like SHELXL?

- Methodological Answer : SHELXL refinement ( ) requires addressing twinning or disordered atoms. For example, high-resolution data (>1.2 Å) enables anisotropic refinement of the pyrimidine ring, while the

TWINcommand handles twinning. Hydrogen bonding networks (e.g., between dioxo groups and water molecules) should be validated using Fourier difference maps .

Q. How do structural modifications (e.g., altering substituents on the pyrimidine ring) impact the compound's biological activity, based on comparative studies?

- Methodological Answer : Substituent effects are quantified via structure-activity relationship (SAR) studies. For instance, replacing dipropyl groups with propynyl ( ) reduces steric hindrance, potentially enhancing target binding. Comparative LC-MS and bioassay data (e.g., IC₅₀ values) for analogs () reveal trends in potency .

Q. What computational methods are employed to predict binding affinities and interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like TRPA1 (). Key steps:

Prepare the compound’s 3D structure (PubChem or Gaussian-optimized geometry).

Dock into the target’s active site (PDB ID: e.g., 3J9P for TRPA1).

Validate binding poses using free-energy perturbation (FEP) or MM-GBSA calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.